MI-136 is a small molecule inhibitor specifically designed to disrupt the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. [, ] This interaction plays a critical role in the development and progression of acute leukemias characterized by MLL gene translocations. [, ] By binding to menin, MI-136 prevents the formation of the menin-MLL complex, thereby inhibiting the oncogenic activity of MLL fusion proteins. [, ]
MI-136 is a chemical compound recognized as a potent inhibitor of the menin-MLL (Mixed-Lineage Leukemia) protein-protein interaction. This compound has garnered attention in the field of cancer research, particularly for its potential application in treating castration-resistant prostate cancer by targeting androgen receptor signaling pathways. MI-136 functions by disrupting the interaction between menin and the MLL complex, which is crucial for the transcriptional regulation of androgen receptor target genes, thereby inhibiting tumor growth and proliferation in specific cancer cell lines.
MI-136 was developed as part of ongoing research focused on targeting the menin-MLL complex, with studies indicating its efficacy in various cancer models. The compound is synthesized through organic chemistry techniques and is available from various chemical suppliers, including MedChemExpress and MedKoo .
MI-136 can be classified as a small molecule inhibitor, specifically targeting protein-protein interactions within cellular signaling pathways. It falls under the category of anti-cancer agents due to its role in inhibiting tumor growth by affecting key regulatory mechanisms in cancer cells.
The synthesis of MI-136 involves several steps typical of organic synthesis, focusing on constructing the core structure that allows for effective binding to the menin protein. While detailed synthetic routes are proprietary, the general methodology includes:
Technical details regarding reaction conditions, yields, and specific reagents used are often found in proprietary literature or specialized chemical databases.
The molecular structure of MI-136 is characterized by a specific arrangement of atoms that facilitates its interaction with the menin protein. The compound's structural formula includes various functional groups that enhance its binding affinity and specificity.
MI-136 has a molecular formula represented as CHNO (exact values depend on detailed structural information). Its molecular weight and other physicochemical properties can be obtained from chemical databases or supplier specifications.
MI-136 primarily acts through non-covalent interactions with its target proteins. The key reactions include:
Technical details about these interactions often involve biochemical assays and structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The mechanism of action for MI-136 involves:
Quantitative data from studies indicate that MI-136 can inhibit androgen receptor target gene expression significantly in vitro, demonstrating its potential therapeutic efficacy against prostate cancer.
MI-136 exhibits properties typical of small organic molecules:
Chemical properties include:
Relevant data regarding these properties can be found in scientific literature and material safety data sheets provided by suppliers .
MI-136 has significant implications in cancer research:
The ongoing research into MI-136 highlights its potential not only as a therapeutic agent but also as a critical component in understanding complex cellular signaling mechanisms in cancer biology .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: